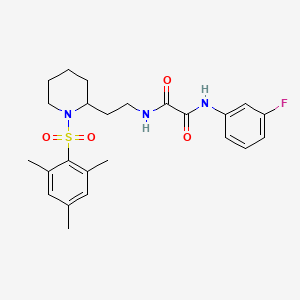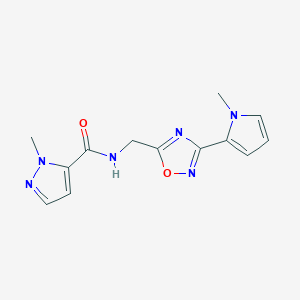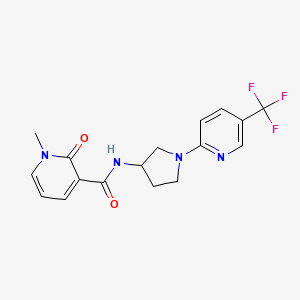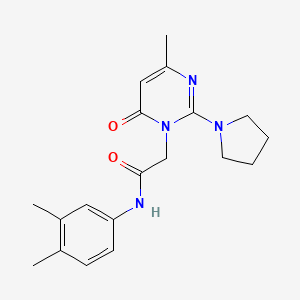![molecular formula C23H18FN5O3S B2361383 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-61-2](/img/structure/B2361383.png)
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18FN5O3S and a molecular weight of 463.49. This compound has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research into triazoloquinoline and quinazolinone derivatives has shown significant potential in anticancer activity. A study by Reddy et al. (2015) detailed the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas, highlighting their significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that compounds with similar structural frameworks could be valuable in developing new anticancer agents (Reddy et al., 2015).
Herbicidal Activity
Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with fluorophenyl groups. These compounds exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating the potential of similar structures in agricultural applications (Moran, 2003).
Antimicrobial and Antibacterial Activities
A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those related to quinazolinone structures, showed that some compounds exhibited good or moderate activities against various microorganisms. This supports the potential use of structurally similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antihistaminic Agents
Research on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors by Driowya et al. (2016) demonstrated potent anticancer activity in a large panel of cancer cell lines, suggesting the therapeutic relevance of such structures in cancer treatment (Driowya et al., 2016). Additionally, Alagarsamy et al. (2008, 2009) synthesized novel triazoloquinazolinones with H(1)-antihistaminic activity, further indicating the versatility of these structures in pharmaceutical applications (Alagarsamy et al., 2008) (Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMIYHRVDZSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2361300.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2361304.png)
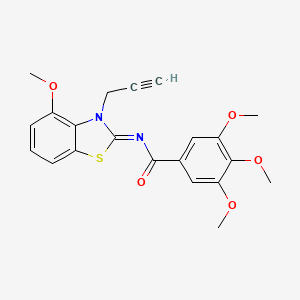


![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
